1,6-Dihydro-2-(2-methoxy-1,1-dimethylethyl)-6-oxo-4-pyrimidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dihydro-2-(2-methoxy-1,1-dimethylethyl)-6-oxo-4-pyrimidinecarboxylic acid is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydro-2-(2-methoxy-1,1-dimethylethyl)-6-oxo-4-pyrimidinecarboxylic acid typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and specific reagents that introduce the methoxy and carboxylic acid groups under controlled conditions. Common reaction conditions may involve the use of catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,6-Dihydro-2-(2-methoxy-1,1-dimethylethyl)-6-oxo-4-pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,6-Dihydro-2-(2-methoxy-1,1-dimethylethyl)-6-oxo-4-pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with varying functional groups. Examples include:
- 2,4-Dihydroxy-6-methylpyrimidine
- 5-Fluorouracil
- Cytosine
Uniqueness
1,6-Dihydro-2-(2-methoxy-1,1-dimethylethyl)-6-oxo-4-pyrimidinecarboxylic acid is unique due to its specific functional groups and structural configuration, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C10H14N2O4 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(1-methoxy-2-methylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,5-16-3)9-11-6(8(14)15)4-7(13)12-9/h4H,5H2,1-3H3,(H,14,15)(H,11,12,13) |
InChI Key |
BJNAYWPIXOSOIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC)C1=NC(=CC(=O)N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.